molecular formula C29H27NO5S B11074297 N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]dibenzo[b,d]furan-2-sulfonamide

N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]dibenzo[b,d]furan-2-sulfonamide

Cat. No.: B11074297
M. Wt: 501.6 g/mol
InChI Key: RMBUGGXEAHYMSP-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]dibenzo[b,d]furan-2-sulfonamide is a complex organic compound characterized by its unique structure, which includes a dibenzo[b,d]furan core and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]dibenzo[b,d]furan-2-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the dibenzo[b,d]furan core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfonamide group: This step often involves sulfonation reactions using reagents such as sulfonyl chlorides.

    Attachment of the 3,4-dimethoxyphenyl and phenylpropyl groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]dibenzo[b,d]furan-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]dibenzo[b,d]furan-2-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s properties make it a candidate for use in organic electronics and photonics.

    Biological Studies: It can be used as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]dibenzo[b,d]furan-2-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The exact pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,d]furan: A simpler analog without the sulfonamide group.

    Dibenzo[b,d]thiophene: A sulfur analog with similar structural features.

    N-(3,4-dimethoxyphenyl)dibenzo[b,d]furan-2-sulfonamide: A closely related compound with slight structural variations.

Uniqueness

N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]dibenzo[b,d]furan-2-sulfonamide is unique due to its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C29H27NO5S

Molecular Weight

501.6 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]dibenzofuran-2-sulfonamide

InChI

InChI=1S/C29H27NO5S/c1-33-28-14-12-21(17-29(28)34-2)22(16-20-8-4-3-5-9-20)19-30-36(31,32)23-13-15-27-25(18-23)24-10-6-7-11-26(24)35-27/h3-15,17-18,22,30H,16,19H2,1-2H3

InChI Key

RMBUGGXEAHYMSP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(CC2=CC=CC=C2)CNS(=O)(=O)C3=CC4=C(C=C3)OC5=CC=CC=C54)OC

Origin of Product

United States

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